Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: 2-Methyl-2-heptene is used in the functionalization of ethylene/5,7-dimethyl-1,6-diene copolymer with maleic anhydride via the Alder Ene reaction . This process involves the addition of a compound (in this case, 2-Methyl-2-heptene) to a polymer chain, which can alter the properties of the polymer and make it suitable for a wider range of applications .
Scientific Field: This application falls under the field of Organic Chemistry .
Summary of the Application: 2-Methyl-2-heptene undergoes oxidation by singlet oxygen generated by the excitation of thiazine dyes cation to form hydroperoxides . This process involves the reaction of 2-Methyl-2-heptene with singlet oxygen, which is a highly reactive form of oxygen .
2-Methyl-2-heptene is an organic compound classified as an alkene with the molecular formula C8H16. It features a double bond between the second and third carbon atoms in its heptane chain, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 112.213 Da and is characterized by its structural formula, which can be represented as:
textCH3 |CH3-CH-CH2-CH2-CH2-CH3
This structure indicates that the compound has a branched configuration, making it distinct from other alkenes with similar carbon counts.
While specific biological activities of 2-methyl-2-heptene are not extensively documented, its ability to form hydroperoxides through oxidation suggests potential implications in oxidative stress-related processes. This could indicate a role in various biochemical pathways that involve reactive oxygen species.
The synthesis of 2-methyl-2-heptene can be achieved through several methods:
2-Methyl-2-heptene has several applications across various fields:
Several compounds share structural similarities with 2-methyl-2-heptene. Below is a comparison highlighting their uniqueness:
Compound | Structure | Key Differences |
---|---|---|
2-Methyl-1-heptene | Double bond at first carbon | Different regioselectivity in reactions |
2-Methyl-2-hexene | Shorter carbon chain | Similar structure but different physical properties |
3-Methyl-2-heptene | Methyl group at third carbon | Variations in reactivity due to double bond position |
The unique structure of 2-methyl-2-heptene, particularly its branched configuration and position of the double bond, distinguishes it from these similar compounds, influencing both its physical and chemical properties significantly.
Flammable;Health Hazard